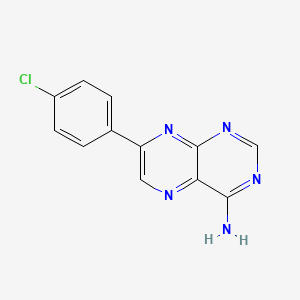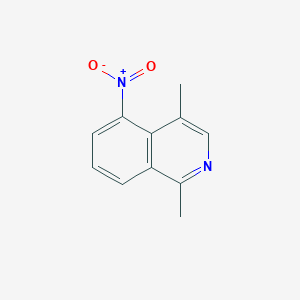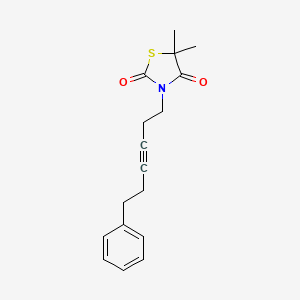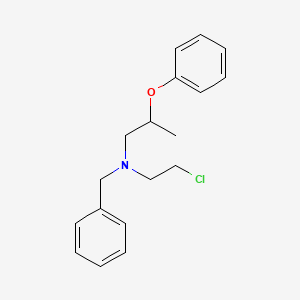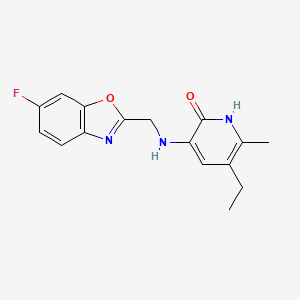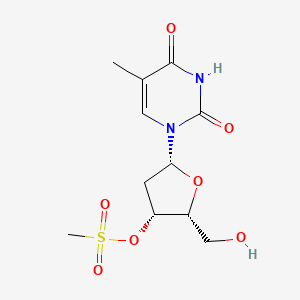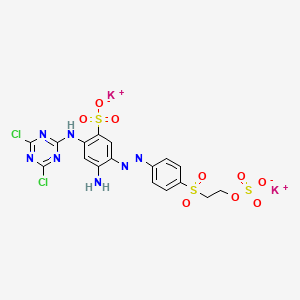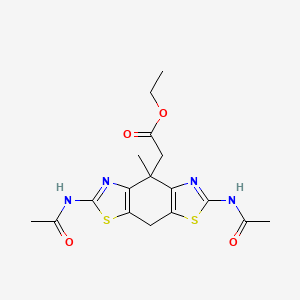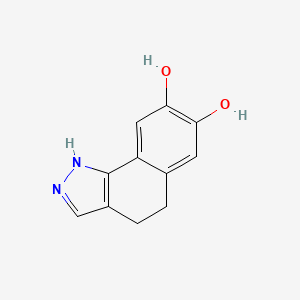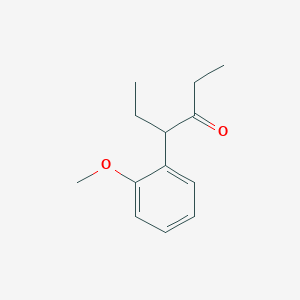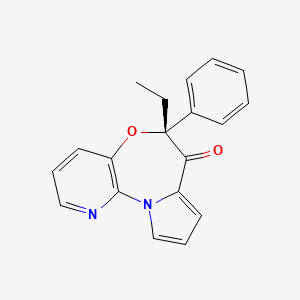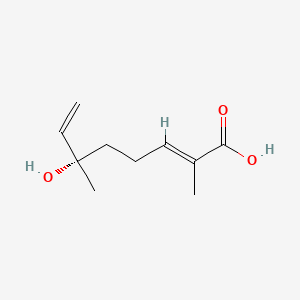
Menthiafolic acid, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Menthiafolic acid, (S)-, can be synthesized through various synthetic routes. One common method involves the acid-catalyzed cyclization of (E)-8-carboxylinalool, a precursor found in grapevine berries . This process typically requires specific reaction conditions, including the presence of an acid catalyst and controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of menthiafolic acid, (S)-, often involves the use of biotechnological processes. For example, certain strains of yeast and bacteria can be employed to ferment glucose esters of menthiafolic acid, releasing the compound through enzymatic hydrolysis . This method is advantageous due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Menthiafolic acid, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert menthiafolic acid, (S)-, into alcohols or other reduced forms.
Substitution: The hydroxyl group in menthiafolic acid, (S)-, can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of menthiafolic acid, (S)-, can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of esters or ethers, depending on the substituents introduced.
Applications De Recherche Scientifique
Menthiafolic acid, (S)-, has a wide range of scientific research applications:
Biology: The compound is studied for its role in plant metabolism and its potential as a natural product with biological activity.
Medicine: Research is ongoing to explore the potential therapeutic applications of menthiafolic acid, (S)-, including its anti-inflammatory and antioxidant properties.
Industry: Menthiafolic acid, (S)-, is used in the fragrance industry due to its pleasant aroma and as a flavoring agent in food products.
Mécanisme D'action
The mechanism of action of menthiafolic acid, (S)-, involves its interaction with specific molecular targets and pathways. The compound is known to act as a precursor to wine lactone through acid-catalyzed cyclization . This process involves the formation of a cyclic structure, which contributes to the compound’s unique odor properties. Additionally, menthiafolic acid, (S)-, may interact with various enzymes and receptors in biological systems, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Menthiafolic acid, (S)-, can be compared with other similar compounds, such as:
Foliamenthoic acid: Another monoterpenoid with similar structural features but different stereochemistry.
Nerol-8-oic acid: A related compound with similar functional groups but distinct chemical properties.
These compounds share some structural similarities with menthiafolic acid, (S)-, but differ in their stereochemistry, functional groups, and resulting properties. The uniqueness of menthiafolic acid, (S)-, lies in its specific stereochemistry and its role as a precursor to wine lactone, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
75979-26-9 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
(2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid |
InChI |
InChI=1S/C10H16O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h4,6,13H,1,5,7H2,2-3H3,(H,11,12)/b8-6+/t10-/m1/s1 |
Clé InChI |
SSKWMOQUUQAJGV-QEHWCHDUSA-N |
SMILES isomérique |
C/C(=C\CC[C@@](C)(C=C)O)/C(=O)O |
SMILES canonique |
CC(=CCCC(C)(C=C)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


